6-Isopropyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
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Overview
Description
The compound “6-Isopropyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine” belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines . This class of compounds is known for their valuable biological properties . They are present in diverse important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines can be divided into two main groups: annulation of pyrimidine moiety to triazole ring and annulation of triazole fragment to pyrimidine ring . The Dimroth rearrangement of [1,2,4]triazolo[4,3-a]pyrimidines can also be used for the synthesis of [1,2,4]triazolo[1,5-a]pyrimidines .Molecular Structure Analysis
The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is a part of four different families of isomers . The most studied isomer is [1,2,4]triazolo[1,5-a]pyrimidine .Chemical Reactions Analysis
The synthetic ways for the preparation of [1,2,4]triazolo[1,5-a]pyrimidines involve various chemical reactions . These include the annulation of pyrimidine moiety to triazole ring, annulation of triazole fragment to pyrimidine ring, and the Dimroth rearrangement of [1,2,4]triazolo[4,3-a]pyrimidines .Scientific Research Applications
Facile Synthesis Methods
Researchers have developed efficient synthesis methods for triazolopyrimidine derivatives, including 6-Isopropyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine, emphasizing the use of water as an environmentally friendly solvent and achieving high yields. These methods highlight the importance of regioselective synthesis in creating diverse chemical entities for further pharmacological or material science applications (Gol, Khatri, & Barot, 2019).
Chemical Reactivity and Modifications
The nucleophilic ring-opening reactions of azole and azine moieties have been explored to understand the chemical behavior of triazolopyrimidine compounds under various conditions. This research provides insights into the versatility and reactivity of these compounds, which could be fundamental for developing new chemical entities (Ulomsky et al., 2001).
Structural Diversity and Applications
A series of studies have focused on the nitration of azolopyrimidinamines to produce novel fused azolo[1,5-a]pteridines and azolo[5,1-b]purines, demonstrating the compounds' potential as intermediates for further chemical transformations. These findings are crucial for expanding the structural diversity and potential applications of triazolopyrimidine derivatives (Gazizov et al., 2020).
Antimicrobial and Antifungal Activities
Research into the antimicrobial and antifungal activities of triazolopyrimidines has shown promising results, indicating the potential for these compounds in therapeutic applications. Such studies underscore the importance of chemical synthesis in developing new agents for combating infections (Komykhov et al., 2017).
Mechanism of Action
Target of Action
The primary targets of 6-Isopropyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine are enzymes such as cAMP phosphodiesterase (PDE) and Cyclin-dependent kinase 2 (CDK2) . These enzymes play crucial roles in various biological processes. PDE is involved in the regulation of intracellular levels of cyclic nucleotides and thereby affects the cardiovascular system . CDK2 is a key regulator of cell cycle progression and its inhibition is an appealing target for cancer treatment .
Mode of Action
This compound interacts with its targets through non-covalent bonds like hydrogen bonds, van der Waals interactions, and electrostatic interactions . The specificity of the action of these PDE inhibitors was attributed to the selective binding at a given cAMP PDE site in the cardiovascular system . For CDK2, the compound acts as an inhibitor, preventing the normal functioning of the enzyme .
Biochemical Pathways
The compound affects several biochemical pathways. In the case of PDE inhibition, it impacts the cAMP signaling pathway . For CDK2, the compound interferes with the cell cycle progression, particularly the transition from G1 phase to S phase .
Result of Action
The compound’s action results in significant biological effects. As a PDE inhibitor, it can act as a cardiovascular vasodilator . As a CDK2 inhibitor, it has shown cytotoxic activities against various cancer cell lines . It also induces cell apoptosis and G2/M phase arrest, and regulates cell cycle-related and apoptosis-related proteins in cancer cells .
Properties
IUPAC Name |
6-propan-2-yl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5/c1-5(2)6-3-10-8-11-7(9)12-13(8)4-6/h3-5H,1-2H3,(H2,9,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLLAHBDMHJFUBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN2C(=NC(=N2)N)N=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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